2-Chloro-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one
Description
2-Chloro-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one is a bicyclic heterocyclic compound featuring a fused pyran (oxygen-containing six-membered ring) and pyrimidin-4-one system. The chlorine substituent at position 2 distinguishes it from related derivatives. This scaffold is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting central nervous system (CNS) receptors, such as 5-HT1A/1B antagonists .
Properties
IUPAC Name |
2-chloro-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c8-7-9-5-1-2-12-3-4(5)6(11)10-7/h1-3H2,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDFSSHZZUZUCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(NC2=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one typically involves the condensation of appropriate aldehydes with malononitrile and β-ketoesters in the presence of a catalyst. This multicomponent reaction can be carried out under various conditions, including the use of organic solvents or aqueous media .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) Reactions
The C2-chlorine atom undergoes substitution with nitrogen-based nucleophiles, enabling diversification of the pyrimidine ring:
Reaction with Hydrazine
Treatment with hydrazine hydrate in dioxane at reflux yields 4-hydrazinyl derivatives (e.g., 8c in ):
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Conditions : Hydrazine hydrate (1 mL), dioxane (30 mL), reflux (4 h).
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Product : 9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-4-hydrazinyl-6,7,8,9-tetrahydro-5H-chromeno[2,3-d]pyrimidine.
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Key Data :
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IR: 1,627 cm⁻¹ (C=N stretch).
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¹H NMR (CDCl₃): δ 4.32 ppm (NH, NH₂), 5.81 ppm (CH=).
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Reaction with Amines
Primary and secondary amines substitute the chlorine atom under mild basic conditions, forming C2-aminated derivatives. Piperidine or triethylamine is often used as a catalyst .
Condensation and Cyclization Reactions
The compound participates in multi-component reactions (MCRs) to form fused heterocycles:
With Arylidenemalononitriles
In the presence of piperidine, it reacts with arylidenemalononitriles (e.g., benzylidenemalononitrile) via Michael addition and cyclization to yield pyrido[3',2':5,6]pyrano[2,3-d]pyrimidines :
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Conditions : Ethanol, piperidine (catalytic), reflux.
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Key Interactions :
Functionalization via Acylation
The chlorine atom reacts with acylating agents to form imide intermediates:
With Chloroacetyl Chloride
Reaction with chloroacetyl chloride in dioxane produces 2-chloroacetamide derivatives , which further cyclize to tricyclic systems (e.g., 22 in ):
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Conditions : Chloroacetyl chloride (1.2 eq), dioxane, reflux (24 h).
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Mechanism : Initial acylation followed by Dimroth rearrangement .
Hydrolysis and Oxidation
While direct hydrolysis of the C2-chlorine is less common, oxidative transformations of related sulfur analogs (e.g., methylthio derivatives) suggest potential pathways:
Hypothetical Hydrolysis to Hydroxyl
Under acidic/basic conditions, chlorine may hydrolyze to a hydroxyl group, though this requires validation (inferred from ).
Structural and Mechanistic Insights
Scientific Research Applications
Chemistry
In the field of chemistry, 2-chloro-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one serves as a valuable intermediate for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical reactions, including:
- Oxidation : This compound can be oxidized to yield different derivatives.
- Reduction : It can undergo reduction reactions to produce hydrogenated forms.
- Substitution : The chlorine atom can be substituted with other functional groups.
Biological Activities
Research indicates that this compound may exhibit significant biological activities:
- Antimicrobial Properties : Studies have suggested potential efficacy against various microbial strains.
- Anticancer Potential : Preliminary investigations show that it may inhibit certain cancer cell lines by targeting specific molecular pathways .
The mechanism of action may involve the inhibition of enzymes or interaction with cellular receptors that play critical roles in disease progression.
Medicinal Applications
Ongoing research is exploring the therapeutic potential of this compound in treating diseases related to the mTOR pathway and PI3K signaling. These pathways are crucial in cancer biology as they regulate cell growth and metabolism. The compound has shown promise as an inhibitor in these pathways, which could lead to novel cancer therapies .
Industrial Uses
In industry, this compound is utilized as a building block in organic synthesis and material development. Its unique chemical properties make it suitable for creating new materials with specific functionalities.
Case Studies
- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through specific signaling pathways .
- Antimicrobial Efficacy : Research conducted on various derivatives revealed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-Chloro-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrano/Thiopyrano-Pyrimidinones
2-(Methylthio)-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one
- Structure : Replaces the chlorine at position 2 with a methylthio (-SCH₃) group.
- Impact: The methylthio group is less electronegative than chlorine, reducing electrophilicity at the pyrimidinone core. This substitution may alter solubility and metabolic stability .
- Synthesis: Not explicitly detailed in the evidence, but analogous routes (e.g., Gewald reaction for thiopyrano derivatives) may apply .
2-Methyl-3,5,7,8-tetrahydro-4H-thiopyrano[4,3-d]pyrimidin-4-one
- Structure: Features a thiopyrano ring (sulfur instead of oxygen) and a methyl group at position 2.
- The methyl group introduces steric hindrance, which could reduce reactivity compared to the chloro derivative .
- Data : SMILES:
O=C1C2=C(N=C(N1)C)CCSC2; InChiKey:InChI=1S/C8H10N2OS/c1-5-9-7-2-3-12-4-6(7)8(11)10-5/h2-4H2,1H3,(H,9,10,11).
Thieno-Pyrimidinone Derivatives
3-Arylideneamino-7-methyl-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-ones (4a–h)
- Structure: Replaces the pyrano ring with a thieno[2,3-d]pyrimidinone system. Arylideneamino groups at position 3 vary (e.g., benzylidene, 4-chlorobenzylidene).
- Impact: The thieno ring enhances π-π stacking interactions, while arylideneamino groups modulate electronic properties and binding affinity. For example: 4a: Benzylideneamino substituent; mp 166–168°C, 92% yield . 4b: 4-Chlorobenzylideneamino; mp 198–200°C, 85% yield .
- Biological Relevance : These compounds are explored as dual 5-HT1A/1B antagonists for antidepressant activity .
Chromeno-Pyrimidinone Derivatives
9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one
- Structure: Incorporates a chromeno ring (benzene-fused pyran) and multiple chlorophenyl substituents.
- Yield: 56%; characterized by MS (m/z: 513.4) .
Piperazinyl-Substituted Thiopyrano-Pyrimidinones
2-[4-(2-Methylsulfonylphenyl)piperazin-1-yl]-3,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one
- Structure : Piperazinyl group at position 2 with a methylsulfonylphenyl moiety.
- Impact: The piperazine ring introduces basicity and hydrogen-bonding capacity, while the sulfonyl group enhances polarity. This compound is a PARP inhibitor (poly ADP ribose polymerase), highlighting divergent biological applications compared to the chloro-pyrano derivative .
Comparative Analysis Table
Biological Activity
2-Chloro-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one (CAS: 1785261-45-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, pharmacological properties, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a fused pyrano-pyrimidine ring system with the following characteristics:
- Molecular Formula : CHClNO
- Molecular Weight : 186.6 g/mol
- IUPAC Name : this compound
- Purity : ≥ 97% .
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:
- Inhibition of Cell Proliferation : The compound has shown potent inhibition against various cancer cell lines. In vitro studies demonstrated IC values as low as 0.36 µM against cyclin-dependent kinases (CDK2), indicating its potential as an anticancer agent .
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| CDK2 | 0.36 | Inhibition of kinase activity |
| CDK9 | 1.8 | Inhibition of kinase activity |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : It demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it exhibited a minimum inhibitory concentration (MIC) of 50 µM against E. coli and S. aureus .
| Bacterial Strain | MIC (µM) | Activity |
|---|---|---|
| E. coli | 50 | Effective |
| S. aureus | 75 | Moderate |
The biological effects of this compound are hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell cycle regulation and proliferation.
- Receptor Interaction : It could interact with cellular receptors that modulate signaling pathways critical for tumor growth and survival.
- Oxidative Stress Induction : Some studies suggest that it may induce oxidative stress in cancer cells, leading to apoptosis .
Case Studies
Several research articles have documented the biological activities of this compound:
- Study on Anticancer Activity : A study published in a peer-reviewed journal reported that derivatives of similar pyrano-pyrimidine compounds exhibited significant antiproliferative effects in human tumor cell lines such as HeLa and HCT116 .
- Antimicrobial Evaluation : Another study highlighted the compound's effectiveness against various bacterial strains, emphasizing its potential use in developing new antimicrobial agents .
Q & A
What are the common synthetic strategies for 2-Chloro-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one?
Level: Basic
Methodological Answer:
Synthesis typically involves multi-step reactions, such as cyclization and chlorination. For example:
- Step 1: Preparation of intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate via coupling reactions .
- Step 2: Cyclization using reagents like phosphorus oxychloride (POCl₃) to form the pyrano-pyrimidine core .
- Step 3: Chlorination at the 2-position using chlorinating agents (e.g., PCl₅) .
Key parameters include temperature control (e.g., 368–371 K for cyclization) and stoichiometric ratios (e.g., 1:1.5:3.6 for ester:lactam:POCl₃) .
How can computational modeling predict the physicochemical properties and bioavailability of this compound?
Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) and software like Schrödinger’s QikProp can predict:
- Lipinski’s Rule Parameters: LogP, molecular weight, hydrogen bond donors/acceptors .
- Bioavailability: Polar surface area (<140 Ų) and solubility (LogS). For example, chromeno-pyrimidine derivatives showed oral bioavailability via computational studies .
- ADMET Properties: Toxicity risks and metabolic stability using tools like SwissADME .
What characterization techniques are critical for confirming the structure of this compound?
Level: Basic
Methodological Answer:
- ¹H/¹³C NMR: Assigns proton and carbon environments (e.g., aromatic protons at δ 6.5–8.5 ppm, carbonyl carbons at δ 160–180 ppm) .
- IR Spectroscopy: Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
- X-ray Crystallography: Validates 3D structure and intermolecular interactions (e.g., hydrogen bonding in thieno-pyrimidinones) .
How should researchers address discrepancies in synthetic yields across different reaction conditions?
Level: Advanced
Methodological Answer:
- Controlled Experiments: Vary catalysts (e.g., p-toluenesulfonic acid vs. POCl₃) and solvents .
- Statistical Analysis: Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, reagent purity) .
- Case Study: A 72% yield drop in 2m vs. 83% in 2l ( ) was attributed to steric hindrance from substituents.
What is the role of substituents on the pyrimidine ring in modulating biological activity?
Level: Basic
Methodological Answer:
- Electron-Withdrawing Groups (e.g., Cl): Enhance electrophilicity for nucleophilic substitution reactions .
- Bulkier Substituents (e.g., tert-butyl): Improve metabolic stability but may reduce solubility .
- Sulfur vs. Oxygen Analogues: Thiopyrano derivatives show distinct pharmacokinetics due to altered hydrogen bonding .
How can reaction conditions be optimized for scale-up synthesis?
Level: Advanced
Methodological Answer:
- Catalyst Screening: Replace POCl₃ with milder agents (e.g., SOCl₂) to reduce side reactions .
- Solvent Selection: Use DMF or acetonitrile for higher polarity and better solubility of intermediates .
- Flow Chemistry: Continuous flow systems improve heat transfer and reduce reaction time for cyclization steps .
What analytical strategies are used to identify and quantify byproducts during synthesis?
Level: Advanced
Methodological Answer:
- HPLC-MS: Detects impurities (e.g., dechlorinated byproducts) via retention time and mass-to-charge ratios .
- TLC Monitoring: Tracks reaction progress using silica gel plates and UV visualization .
- Isolation via Column Chromatography: Separates byproducts using gradient elution (e.g., hexane/ethyl acetate) .
How stable is this compound under varying pH and temperature conditions?
Level: Basic
Methodological Answer:
- pH Stability: Hydrolysis risk increases in alkaline conditions (pH > 9) due to lactam ring opening .
- Thermal Stability: Decomposition observed above 150°C; store at 2–8°C under inert atmosphere .
- Light Sensitivity: UV exposure degrades chloro-substituted pyrimidines; use amber glassware .
How can X-ray crystallography resolve ambiguities in tautomeric forms of this compound?
Level: Advanced
Methodological Answer:
- Single-Crystal Analysis: Determines dominant tautomer (e.g., 4-keto vs. 4-enol forms) via bond lengths and angles .
- Hydrogen Bonding Networks: Identifies stabilizing interactions (e.g., N–H···O=C in thieno-pyrimidinones) .
What are the key synthons for constructing derivatives of this compound?
Level: Advanced
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
